Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Lipophilicity Drug-likeness Permeability

N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1163301-35-6; PubChem CID 4901983; IUPAC Condensed: H-DL-Tic-NHcPr) is a small-molecule tetrahydroisoquinoline (THIQ) derivative with molecular formula C₁₃H₁₆N₂O and molecular weight 216.28 g/mol. The compound features a cyclopropyl carboxamide at the 3-position of the THIQ core, resulting in computed physicochemical properties of XLogP3-AA = 1.3, topological polar surface area = 41.1 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 2, and rotatable bond count = 2.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 1163301-35-6
Cat. No. B2469716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
CAS1163301-35-6
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESC1CC1NC(=O)C2CC3=CC=CC=C3CN2
InChIInChI=1S/C13H16N2O/c16-13(15-11-5-6-11)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,11-12,14H,5-8H2,(H,15,16)
InChIKeyFCHPUPJMTKOFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1163301-35-6): Procurement-Ready Physicochemical & Structural Baseline


N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1163301-35-6; PubChem CID 4901983; IUPAC Condensed: H-DL-Tic-NHcPr) is a small-molecule tetrahydroisoquinoline (THIQ) derivative with molecular formula C₁₃H₁₆N₂O and molecular weight 216.28 g/mol [1]. The compound features a cyclopropyl carboxamide at the 3-position of the THIQ core, resulting in computed physicochemical properties of XLogP3-AA = 1.3, topological polar surface area = 41.1 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 2, and rotatable bond count = 2 [1]. It is commercially available as a racemic mixture and as individual (R)- and (S)-enantiomers, with standard purities ranging from 95% to ≥97% and accompanying batch-specific analytical certificates (NMR, HPLC, GC) [2].

Why N-Substitution Dictates THIQ-3-Carboxamide Behavior and Precludes Simple Interchange


The N-substituent on the tetrahydroisoquinoline-3-carboxamide scaffold is a primary determinant of lipophilicity, hydrogen-bonding capacity, conformational flexibility, and metabolic fate [1]. Simple replacement of the cyclopropyl group with methyl, ethyl, or benzyl moieties yields compounds with significantly different computed logP values (ΔlogP up to 1.5 units), rotatable bond counts, and steric profiles, all of which directly influence membrane permeability, target binding, and pharmacokinetics [2][3][4]. Furthermore, the cyclopropyl ring imparts class-recognized metabolic stability advantages over linear alkyl amides by resisting cytochrome P450-mediated N-dealkylation [5]. These quantitative property divergences mean that N-cyclopropyl-, N-methyl-, N-ethyl-, and N-benzyl-THIQ-3-carboxamides are not functionally interchangeable in synthesis or biological screening, and procurement decisions must be guided by property-matched requirements.

Head-to-Head Quantitative Evidence for N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Versus Closest N-Alkyl Analogs


Lipophilicity (XLogP3-AA) Comparison: Cyclopropyl Provides Intermediate logP Between Ethyl and Benzyl Analogs

The N-cyclopropyl analog exhibits a computed XLogP3-AA value of 1.3, positioning it between the N-ethyl analog (logP 1.1) and the N-benzyl analog (logP 2.2), while the N-methyl analog is more hydrophilic (logP 0.7) [1][2][3][4]. This intermediate lipophilicity may offer a more favorable balance between aqueous solubility and membrane permeability compared to the more polar N-methyl or more lipophilic N-benzyl counterparts.

Lipophilicity Drug-likeness Permeability

Metabolic Stability: Cyclopropyl Amide Resists Cytochrome P450-Mediated N-Dealkylation Versus Linear Alkyl Amides

The N-cyclopropyl amide moiety is recognized in medicinal chemistry as a privileged substructure conferring enhanced metabolic stability compared to linear N-alkyl amides, due to resistance to cytochrome P450-catalyzed N-dealkylation [1]. Studies on N-cyclopropylamide substrates demonstrate that the cyclopropyl ring does not undergo typical P450-mediated metabolism, in contrast to N-methyl and N-ethyl amides which are susceptible to oxidative N-dealkylation [2]. This property reduces metabolic liability in hepatic microsome assays.

Metabolic stability Cytochrome P450 N-dealkylation

Enantiomeric Availability: Both (R)- and (S)-Enantiomers Commercially Available as Distinct Catalog Items

Unlike several N-alkyl analogs where only one enantiomer is commercially listed, the N-cyclopropyl compound is available as three distinct catalog entries: racemic mixture (CAS 1163301-35-6), (3R)-enantiomer (CAS 1308980-82-6), and (3S)-enantiomer (CAS 871130-68-6) [1]. In contrast, the N-methyl analog is listed as racemate (CAS 217184-12-8) and (3S)-enantiomer (CAS 254102-05-1), but a (3R) listing is not readily identified; the N-ethyl analog has racemate (CAS 742668-24-2) and (3R) (CAS 1307585-11-0) listings; and the N-benzyl analog is predominantly listed as the (S)-enantiomer .

Chiral synthesis Enantiomeric purity Stereochemistry

GHS Hazard Profile: Classified CMR and Environmental Toxicant Under EU CLP Regulation

According to the ECHA C&L Inventory, N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide carries harmonized hazard classifications H351 (suspected of causing cancer), H373 (may cause damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long lasting effects) [1]. These classifications impose specific handling, storage, and disposal requirements that may differ from less hazardous N-alkyl analogs. Procurement decisions for scale-up or in vivo studies must account for these regulatory constraints.

GHS classification Safety Regulatory compliance

Optimal Procurement and Research Application Scenarios for N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide


Chiral SAR Studies Requiring Both Enantiomers of the THIQ-3-Carboxamide Scaffold

When a medicinal chemistry program requires systematic exploration of stereochemistry at the THIQ 3-position, N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is the preferred scaffold because both (R)- and (S)-enantiomers, as well as the racemate, are commercially available as distinct catalog items . This is not the case for the N-methyl, N-ethyl, or N-benzyl analogs, where at least one enantiomer is missing from common commercial listings. Procurement of all three stereochemical forms from a single vendor class streamlines supply chain logistics.

Metabolic Stability Optimization in Lead Compound Design

In drug discovery programs where amide bond metabolic stability is a key optimization parameter, the N-cyclopropyl analog is preferred over N-methyl or N-ethyl analogs because cyclopropyl amides resist cytochrome P450-mediated N-dealkylation [1]. Selecting the cyclopropyl variant at the building-block stage avoids the need for later-stage metabolic stabilization of the amide bond, reducing iterative synthesis cycles.

Balanced Lipophilicity for CNS or Oral Drug Candidates

The computed logP of 1.3 for the N-cyclopropyl analog falls squarely within the optimal range for CNS drug-likeness (logP 1–3), offering a more balanced permeability-solubility profile than the N-methyl analog (logP 0.7, potentially too polar) or the N-benzyl analog (logP 2.2, potentially too lipophilic) [2]. This makes the cyclopropyl variant the rational starting point for parallel SAR exploration of oral or CNS-targeted THIQ-based compounds.

Regulatory-Compliant Procurement for Scale-Up and In Vivo Studies

The explicit GHS hazard classifications for this compound (H351, H373, H410) allow procurement teams to anticipate regulatory requirements for handling, storage, and waste disposal before ordering [3]. This is particularly relevant for organizations operating under EU REACH/CLP frameworks, where the absence of harmonized classifications for analog compounds introduces regulatory uncertainty.

Quote Request

Request a Quote for N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.